1-Acetyl-2-methoxynaphthalene
Overview
Description
1-Acetyl-2-methoxynaphthalene is an organic compound belonging to the class of aromatic ketones. It is characterized by the presence of an acetyl group and a methoxy group attached to a naphthalene ring. This compound is of interest due to its applications in various fields such as pharmaceuticals, fragrances, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-2-methoxynaphthalene can be synthesized through the Friedel-Crafts acylation of 2-methoxynaphthalene using acetic anhydride as the acylating agent. The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) or zeolites. The reaction conditions often involve refluxing the reactants in a suitable solvent like nitrobenzene or carbon disulfide at controlled temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts such as Zr-MCM-41 or H-beta zeolites. These catalysts offer advantages in terms of selectivity and yield, and they can be regenerated for multiple uses, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields 1-(2-methoxynaphthalen-1-yl)ethanol.
Substitution: Results in various substituted naphthalenes depending on the reagent used
Scientific Research Applications
1-Acetyl-2-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and dyes due to its aromatic properties
Mechanism of Action
The mechanism of action of 1-acetyl-2-methoxynaphthalene involves its interaction with various molecular targets. In biological systems, it may exert its effects through the modulation of enzyme activity or receptor binding. The acetyl group can participate in acylation reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-6-methoxynaphthalene
- 1-Acetyl-7-methoxynaphthalene
- 6-Methoxy-2-acetonaphthalene
Uniqueness
1-Acetyl-2-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different selectivity in chemical reactions and distinct biological activities .
Properties
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBDKXOGOJOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972169 | |
Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-94-6 | |
Record name | Ethanone, 1-(2-methoxy-1-naphthalenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Methoxy-1'-acetonaphthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1-acetyl-2-methoxynaphthalene?
A: this compound is a significant product in the Friedel-Crafts acylation of 2-methoxynaphthalene. While not always the desired product, its formation provides valuable insights into the shape-selective properties of zeolite catalysts. For instance, research has shown that this compound forms primarily on the external surface of zeolite beta during the acylation of 2-methoxynaphthalene. [] This understanding allows researchers to manipulate reaction conditions and catalyst properties to favor the formation of the desired isomer, 2-acetyl-6-methoxynaphthalene. [, ]
Q2: How does the pore structure of zeolite catalysts affect the formation of this compound?
A: Zeolites, with their defined pore structures, play a crucial role in the selective synthesis of isomers during the acylation of 2-methoxynaphthalene. Research using various zeolites, including Beta, ITQ-7, USY, and ZSM-12, has demonstrated the impact of pore size and structure on product selectivity. [, , ] For example, ITQ-7, with a slightly smaller pore diameter than zeolite Beta, exhibits a higher selectivity towards 2-acetyl-6-methoxynaphthalene. This difference arises from the restricted diffusion of the bulkier this compound within the ITQ-7 framework. []
Q3: Can this compound be converted into other isomers?
A: Yes, this compound can isomerize to 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene in the presence of HBEA zeolite. [] This isomerization process is significantly accelerated in the presence of 2-methoxynaphthalene, suggesting an intermolecular transacylation mechanism. [] Interestingly, studies utilizing deuterium labeling revealed that while 2-acetyl-6-methoxynaphthalene forms solely through this intermolecular pathway, 1-acetyl-7-methoxynaphthalene formation involves both inter- and intramolecular mechanisms. []
Q4: What are the analytical techniques used to study these reactions?
A: Various analytical methods are crucial for characterizing and quantifying the different isomers formed during 2-methoxynaphthalene acylation. These include techniques like gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry for precise identification. Additionally, techniques like X-ray diffraction, Fourier-transform infrared spectroscopy, and nitrogen adsorption-desorption are employed to characterize the zeolite catalysts themselves. [, ] These analyses provide valuable information about the catalyst's structure, porosity, and active sites, ultimately aiding in understanding the reaction mechanism and optimizing reaction conditions.
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